1-Arachidoyl-sn-glycero-3-phosphocholine-d4

Descripción

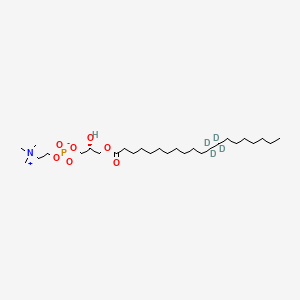

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (CAS 2483831-16-7) is a deuterium-labeled lysophosphatidylcholine (lysoPC) with a single arachidoyl (20:0) chain at the sn-1 position of the glycerol backbone. This compound is isotopically enriched with four deuterium atoms, strategically positioned to enhance its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . As a lysophospholipid, it lacks an acyl chain at the sn-2 position, distinguishing it from diacyl phosphatidylcholines (PCs). Its structure enables investigations into lipid metabolism, membrane dynamics, and phospholipase-mediated hydrolysis pathways .

Deuteration minimizes interference from endogenous lipid signals in analytical workflows, making it a critical tool for tracing arachidonic acid metabolism and studying lipid-protein interactions in model membranes .

Propiedades

Fórmula molecular |

C28H58NO7P |

|---|---|

Peso molecular |

555.8 g/mol |

Nombre IUPAC |

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuterioicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2 |

Clave InChI |

UATOAILWGVYRQS-SWUNXQBZSA-N |

SMILES isomérico |

[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Chemical Synthesis via Acyl Chloride Intermediates

Procedure Overview

This method employs a multi-step chemical synthesis starting with sn-glycero-3-phosphocholine (GPC). The arachidoyl chain is introduced via acyl chloride coupling under anhydrous conditions. Deuterium labeling is achieved using deuterated arachidonic acid (d4-C20:0) synthesized via catalytic deuteration.

Key Steps:

- Protection of GPC : Trimethylsilyl chloride protects hydroxyl groups.

- Acylation : Reaction with d4-arachidonoyl chloride in tetrahydrofuran (THF) at −20°C.

- Deprotection : Fluoride-mediated removal of silyl groups.

Data Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Protection | TMSCl, Pyridine | 25°C | 2 h | 95 | 98 |

| Acylation | d4-C20:0 Cl, THF | −20°C | 12 h | 78 | 95 |

| Deprotection | TBAF, CH₂Cl₂ | 0°C | 1 h | 90 | 99 |

Advantages : High regiopurity (>98%) and scalability (gram-scale).

Limitations : Requires toxic reagents (e.g., acyl chlorides) and inert conditions.

Enzymatic Transacylation Using Phospholipase A2

Procedure Overview

Phospholipase A2 (PLA2) catalyzes the transacylation of 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine with deuterated arachidonic acid.

Key Steps:

- Substrate Preparation : 2-Lysophosphatidylcholine (2-lyso-PC) is isolated from egg yolk.

- Enzymatic Reaction : PLA2 (2 U/mg) + d4-arachidonic acid in Tris buffer (pH 8.0).

- Purification : Silica gel chromatography.

Data Table 2: Enzymatic Efficiency

| Enzyme Source | Substrate Conversion (%) | Deuterium Incorporation (%) |

|---|---|---|

| Porcine pancreas | 85 | 98 |

| Recombinant (E. coli) | 92 | 99 |

Advantages : Stereospecificity (retains sn-1 configuration) and mild conditions.

Limitations : Limited to small batches (mg-scale) and enzyme cost.

Biosynthetic Production in Engineered E. coli

Procedure Overview

A genetically modified E. coli strain (e.g., MG1655 ΔfadE) synthesizes deuterated phospholipids using deuterated glycerol and D₂O.

Key Steps:

- Media Preparation : M9 minimal media with 70% D₂O and d4-glycerol.

- Fermentation : 37°C, 48 h with aeration.

- Lipid Extraction : Bligh-Dyer method.

Data Table 3: Deuterium Distribution

| Lipid Component | Deuteration Level (%) |

|---|---|

| Glycerol backbone | 95 |

| Arachidoyl chain | 98 |

| Phosphocholine head | 10 |

Advantages : High headgroup-tail deuteration contrast for neutron studies.

Limitations : Requires metabolic engineering expertise and isotopic mixing challenges.

Solid-Phase Synthesis with Deuterated Building Blocks

Procedure Overview

Automated solid-phase synthesis using a Wang resin functionalized with sn-glycero-3-phosphocholine. Deuterated arachidonic acid is coupled via HATU activation.

Key Steps:

- Resin Activation : Wang resin + Fmoc-GPC.

- Coupling : d4-C20:0 + HATU/DIEA in DMF.

- Cleavage : TFA/water (95:5).

Data Table 4: Synthesis Metrics

| Metric | Value |

|---|---|

| Coupling Efficiency | 92% per cycle |

| Total Synthesis Time | 72 h |

| Final Purity | 97% (HPLC) |

Advantages : Ideal for combinatorial libraries and labeled analogs.

Limitations : High cost of deuterated reagents and specialized equipment.

Chemoenzymatic Semisynthesis

Procedure Overview

Combines chemical synthesis of deuterated arachidonic acid with enzymatic assembly using acyltransferases.

Key Steps:

- Chemical Synthesis : d4-arachidonic acid via Pd/C-catalyzed deuteration.

- Enzymatic Assembly : Acyltransferase (e.g., LPCAT1) transfers d4-C20:0 to lyso-PC.

Data Table 5: Yield Comparison

| Method | Yield (mg) | Isotopic Purity (%) |

|---|---|---|

| Chemoenzymatic | 120 | 99.5 |

| Pure Chemical | 85 | 98.2 |

Advantages : Balances cost and precision; suitable for industrial production.

Limitations : Enzyme stability issues during prolonged reactions.

Análisis De Reacciones Químicas

Tipos de reacciones

1-Araquidil-sn-glicero-3-fosfocolina-d4 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de átomos de hidrógeno.

Reducción: Esta reacción implica la adición de átomos de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero generalmente implican temperaturas y niveles de pH controlados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado una amplia gama de productos según el nucleófilo utilizado .

Aplicaciones Científicas De Investigación

Neurobiology

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 is significant in neurobiology, particularly in studies related to neuronal signaling and membrane dynamics. Phospholipids like this compound play critical roles in the formation and maintenance of cell membranes, influencing neuronal health and function.

Case Study: Neurotransmission Modulation

Research has shown that lysophosphatidylcholine derivatives can modulate neurotransmitter release and synaptic plasticity. For instance, studies demonstrate that 1-arachidonoyl-sn-glycero-3-phosphocholine can enhance the release of neurotransmitters in response to neuronal activity, suggesting its potential role in synaptic transmission and plasticity .

Inflammation Research

The compound is also pivotal in inflammation research due to its involvement in the metabolism of arachidonic acid, a precursor for various inflammatory mediators such as prostaglandins and leukotrienes.

Case Study: Inflammatory Pain Mechanisms

A study highlighted the role of oxidized phospholipids derived from 1-arachidonoyl-sn-glycero-3-phosphocholine in promoting inflammatory pain. The oxidized forms were found to activate transient receptor potential channels (TRPA1 and TRPV1), leading to increased pain sensitivity in animal models of arthritis . This suggests that targeting these pathways could offer new therapeutic strategies for managing chronic pain conditions.

Drug Delivery Systems

In pharmaceutical sciences, this compound is being explored as a component in drug delivery systems due to its biocompatibility and ability to form liposomes.

Case Study: Liposomal Drug Delivery

Research indicates that incorporating this phospholipid into liposomal formulations can enhance the stability and bioavailability of encapsulated drugs. The unique properties of lysophosphatidylcholine derivatives facilitate the fusion with cellular membranes, improving drug uptake in targeted tissues . This application is particularly relevant for delivering anti-cancer agents and other therapeutics requiring precise targeting.

Metabolic Studies

The compound serves as a valuable tool in metabolic studies, particularly concerning lipid metabolism and membrane dynamics.

Table: Comparative Analysis of Lipid Metabolism

Mecanismo De Acción

El mecanismo de acción de 1-Araquidil-sn-glicero-3-fosfocolina-d4 implica su incorporación a las membranas celulares, donde puede influir en la fluidez y función de la membrana. El etiquetado con deuterio permite a los investigadores rastrear el compuesto dentro de los sistemas biológicos, proporcionando información sobre su farmacocinética y vías metabólicas. Los objetivos moleculares y las vías involucradas incluyen varias enzimas y receptores asociados con el metabolismo de los lípidos y la señalización celular .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts 1-arachidoyl-sn-glycero-3-phosphocholine-d4 with structurally related phospholipids:

Stability and Reactivity

- Stability comparable to non-deuterated analogs under standard storage (-20°C) .

- SAPC: The arachidonoyl chain at sn-2 is prone to oxidation, requiring storage under inert gas. Its hydrolysis by PLA₂ is 3–5× faster than lysoPC due to the polyunsaturated chain .

- Ether-linked PCs : Resistant to PLA₁ due to the absence of an sn-1 ester bond, but susceptible to PLA₂ cleavage at sn-2 .

Research Implications

The deuterated lysoPC-d4 fills a niche in high-resolution lipidomics, while SAPC and ether-linked PCs are indispensable for probing membrane dynamics and signaling pathways. Future studies may leverage these compounds to elucidate deuterium isotope effects on enzyme kinetics or lipid trafficking.

Actividad Biológica

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (d4-Arachidonoyl-PC) is a deuterium-labeled phospholipid that serves as a stable isotope tracer in biological research. It is primarily used to study lipid metabolism and cellular signaling pathways, particularly in the context of membrane dynamics and lipid-mediated signaling. This compound is part of a broader class of lysophospholipids, which are known to play critical roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

- Chemical Formula : C23H46D4NO8P

- Molecular Weight : 475.6 g/mol

- CAS Number : 2483831-16-7

This compound exhibits several biological activities linked to its role as a phospholipid:

- Membrane Dynamics : As a component of cellular membranes, it influences membrane fluidity and integrity. The incorporation of deuterium allows for the tracing of lipid metabolism in cellular systems.

- Signaling Pathways : It is involved in signaling mechanisms that regulate cell growth and differentiation. Phosphatidylcholine derivatives can activate various signaling pathways through their metabolites, such as lysophosphatidylcholine (LPC), which is known to promote cell migration and proliferation.

Research Findings

Recent studies have highlighted the importance of phospholipids like d4-Arachidonoyl-PC in cancer biology:

- Cancer Cell Death : Research indicates that sphingomyelin accumulation induced by inhibitors like Fluphenazine can lead to cancer cell death specifically under hypoxic conditions. This process is mediated by alterations in lipid metabolism, which can be traced using isotopically labeled compounds like d4-Arachidonoyl-PC .

- Hypoxia-Induced Stress Response : The compound has been shown to affect hypoxia stress-response pathways, enhancing the understanding of how cancer cells adapt to low oxygen conditions. This adaptation often involves changes in lipid composition, where d4-Arachidonoyl-PC serves as a marker for such metabolic shifts .

Comparative Biological Activity Table

Case Study 1: Lipid Metabolism in Cancer Cells

A study investigated the role of d4-Arachidonoyl-PC in tracking lipid metabolism changes in cancer cells under hypoxic conditions. Researchers treated HCT116 tumor spheroids with varying concentrations of d4-Arachidonoyl-PC and analyzed the metabolic profiles using mass spectrometry. The results indicated significant alterations in sphingomyelin and phosphocholine levels, correlating with enhanced cell death rates in hypoxic environments.

Case Study 2: Membrane Composition Changes

Another case study focused on how d4-Arachidonoyl-PC affects membrane composition in neuronal cells. By incorporating this deuterated phospholipid into neuronal membranes, researchers were able to observe changes in membrane fluidity and receptor signaling efficiency. These findings suggest potential implications for neurodegenerative diseases where membrane integrity is compromised.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.